molecular formula C16H22N2O5S2 B2880227 N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 949987-23-9

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2880227
CAS No.: 949987-23-9
M. Wt: 386.48
InChI Key: IXVKQSCKCIDMRR-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide-acetamide hybrid compound characterized by a 1,1-dioxothiolan (sulfolane) moiety and an ethyl-(E)-styrylsulfonyl group. This structural complexity distinguishes it from simpler acetamide derivatives, such as those with thiadiazole or thiazole backbones (e.g., compounds in and ).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-2-18(12-16(19)17-15-9-10-24(20,21)13-15)25(22,23)11-8-14-6-4-3-5-7-14/h3-8,11,15H,2,9-10,12-13H2,1H3,(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVKQSCKCIDMRR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a compound of interest due to its potential biological activities. The compound's structure suggests that it may possess various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22H24N2O6S
  • Molecular Weight : 452.50 g/mol

The presence of the dioxothiolan moiety and the sulfonamide group are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxothiolan ring and subsequent functionalization with sulfonamide and ethyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of 1,3-dioxolanes demonstrated significant antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
1,3-Dioxolane AStaphylococcus aureus625
1,3-Dioxolane BPseudomonas aeruginosa1250
N-(1,1-dioxothiolan)Candida albicansNot tested

Anticancer Activity

The sulfonamide derivatives have been investigated for their anticancer properties. Preliminary findings indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)
Study on SulfonamidesMCF7 (Breast Cancer)10
Study on DioxothiolansHeLa (Cervical Cancer)5

Case Studies

A notable case study involved the evaluation of a series of sulfonamide derivatives in vitro for their cytotoxic effects on cancer cell lines. The study concluded that modifications to the sulfonamide moiety significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with other N-substituted acetamides but differs in substituent chemistry:

Compound Key Substituents Functional Implications Reference
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide 1,1-Dioxothiolan, ethyl-(E)-styrylsulfonyl Enhanced polarity (sulfolane), potential π-π interactions (styryl group)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Thiadiazole, ethylthio, isopropyl-methylphenoxy Thiadiazole enhances metabolic stability; phenoxy groups may modulate lipophilicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole, dichlorophenyl Chlorine atoms increase electronegativity; thiazole enables metal coordination
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, trifluoromethyl, chlorophenyl Trifluoromethyl group improves bioavailability; benzothiazole confers rigidity

Key Observations :

  • Heterocyclic Moieties : Thiadiazole (5g) and thiazole () derivatives prioritize metabolic stability and coordination chemistry, whereas the sulfolane group in the target compound may favor solubility in polar media .
  • Aromatic Substituents: Chlorophenyl () and styrylsulfonyl groups both enable π-π stacking but differ in steric demands. The (E)-styrylsulfonyl group’s planar geometry may enhance binding to flat hydrophobic pockets compared to bulkier substituents like isopropyl-methylphenoxy (5g) .
Physicochemical Properties

Melting points and yields of select analogs (from ):

Compound Structure Melting Point (°C) Yield (%)
5e N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74
5h N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88
5m N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 135–136 85
  • However, analogs with benzylthio substituents (e.g., 5h, 5m) exhibit higher yields (85–88%), suggesting efficient synthetic routes for sulfur-containing acetamides .

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